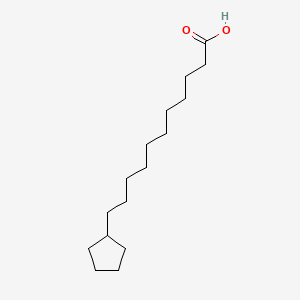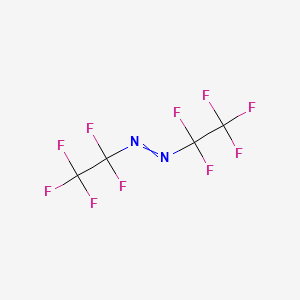
Bis(pentafluoroethyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluoroethyl)diazene, also known as decafluoro-azoethane, is a chemical compound with the molecular formula C₄F₁₀N₂. It is characterized by the presence of two pentafluoroethyl groups attached to a diazene (N=N) moiety. This compound is notable for its high fluorine content, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluoroethyl)diazene typically involves the reaction of pentafluoroethyl iodide with hydrazine under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentafluoroethyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its hydrazine derivatives.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluoroethyl oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Bis(pentafluoroethyl)diazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of fluorinated drugs.
Industry: this compound is employed in the production of specialty chemicals and materials with high fluorine content.
Mécanisme D'action
The mechanism of action of bis(pentafluoroethyl)diazene involves its interaction with molecular targets through the diazene moiety. The compound can undergo cis-trans isomerization, which affects its reactivity and interaction with other molecules. The high electronegativity of fluorine atoms also plays a crucial role in its chemical behavior, influencing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decafluorobutane: Similar in fluorine content but lacks the diazene moiety.
Hexafluoroethane: Contains fewer fluorine atoms and different structural properties.
Trifluoromethane: Another fluorinated compound with distinct chemical characteristics.
Uniqueness
Bis(pentafluoroethyl)diazene is unique due to its combination of high fluorine content and the presence of a diazene moiety. This combination imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
756-00-3 |
|---|---|
Formule moléculaire |
C4F10N2 |
Poids moléculaire |
266.04 g/mol |
Nom IUPAC |
bis(1,1,2,2,2-pentafluoroethyl)diazene |
InChI |
InChI=1S/C4F10N2/c5-1(6,7)3(11,12)15-16-4(13,14)2(8,9)10 |
Clé InChI |
YTQXZZNYAQZJOU-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(N=NC(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)
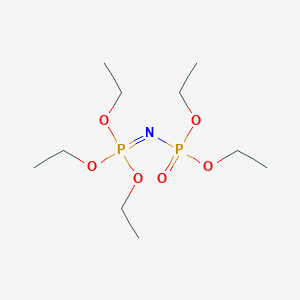
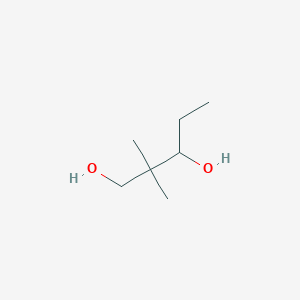
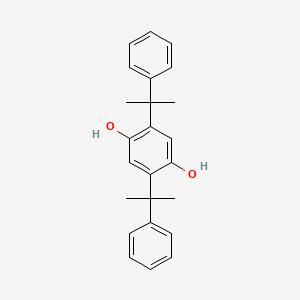
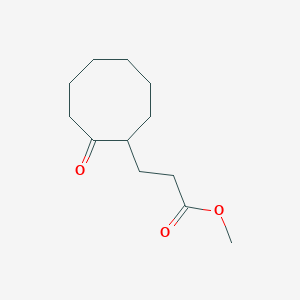
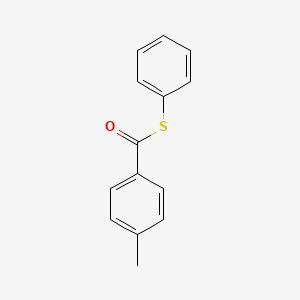

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
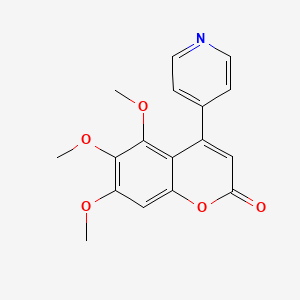
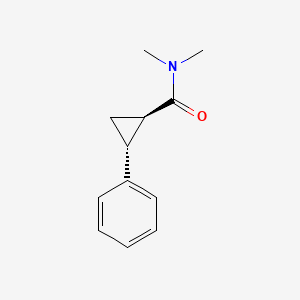
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
